Methyl 5-methoxy-2,3-dihydrobenzofuran-4-carboxylate
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Overview
Description
Methyl 5-methoxy-2,3-dihydrobenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
The synthesis of methyl 5-methoxy-2,3-dihydrobenzofuran-4-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ microwave-assisted synthesis (MWI) to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Methyl 5-methoxy-2,3-dihydrobenzofuran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Methyl 5-methoxy-2,3-dihydrobenzofuran-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases like cancer and psoriasis.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Methyl 5-methoxy-2,3-dihydrobenzofuran-4-carboxylate can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their specific biological activities and applications. For example, while psoralen is primarily used in the treatment of skin diseases, this compound has broader applications in antimicrobial and anticancer research .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 5-methoxy-2,3-dihydro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-8-7(5-6-15-8)10(9)11(12)14-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
GQTLVYQOKZYPMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OCC2)C(=O)OC |
Origin of Product |
United States |
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